molecular formula C15H14N2O4 B6392729 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% CAS No. 1261945-72-5

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%

Cat. No. B6392729
CAS RN: 1261945-72-5
M. Wt: 286.28 g/mol
InChI Key: IYIKMWDAZXIEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid (abbreviated as 5-EPCA) is an important molecule in the field of biochemistry and pharmacology due to its potential applications in the synthesis of drugs and other compounds. 5-EPCA is a derivative of nicotinic acid and is a key intermediate in the synthesis of a variety of compounds. It is a white crystalline solid with a melting point of 129–131°C and a boiling point of 290°C.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% is used in a variety of scientific research applications, including the synthesis of drugs and other compounds. It is used in the synthesis of anticonvulsants, anti-inflammatory agents, and other compounds. It is also used as an intermediate in the synthesis of drugs for the treatment of metabolic and neurological disorders. Additionally, 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% has been used in the synthesis of a variety of compounds, including antibiotics, antivirals, and antifungals.

Mechanism of Action

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% is a derivative of nicotinic acid and is thought to act as an agonist at nicotinic acid receptors. It is thought to increase the levels of nicotinic acid in the body, which can then activate the receptors. This can lead to a variety of biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the regulation of inflammation, and the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% are largely dependent on its mechanism of action as an agonist at nicotinic acid receptors. It is thought to regulate glucose and lipid metabolism, inflammation, and neuronal excitability. It is also thought to have neuroprotective effects, as well as anticonvulsant, anti-inflammatory, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation.
The main limitation of using 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% in laboratory experiments is that it has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, it is a relatively toxic compound and should be handled with care.

Future Directions

The potential future directions for 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the exploration of its potential toxicity and side effects. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as antibiotics and antivirals. Finally, further research could be done to explore its potential interactions with other compounds and its potential effects on human health.

Synthesis Methods

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95% is synthesized by the reaction of ethyl chloroformate and nicotinic acid in a solvent such as acetone or ethanol. The reaction is conducted at a temperature of 80–90°C for several hours. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by extraction with ethyl acetate. The product is then purified by recrystallization.

properties

IUPAC Name

5-[3-(ethylcarbamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-16-13(18)10-5-3-4-9(6-10)11-7-12(15(20)21)14(19)17-8-11/h3-8H,2H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKMWDAZXIEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688075
Record name 5-[3-(Ethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-72-5
Record name 5-[3-(Ethylcarbamoyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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